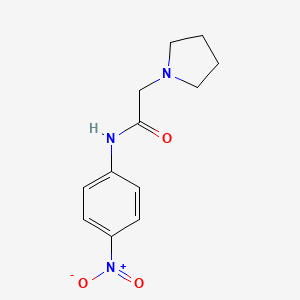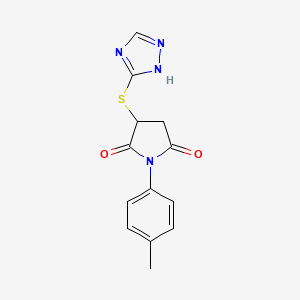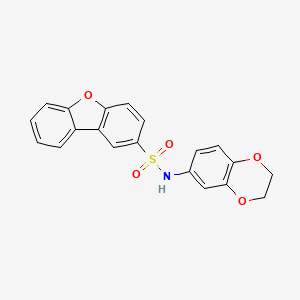
N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is an amino acid amide.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
- N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide compounds have been referenced in patents for their utility in pharmaceutical synthesis, contributing to the development of drugs with cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity. An example compound, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, demonstrates these applications (Habernickel, 2002).
Solvatochromism Studies
- Research into the solvatochromism of heteroaromatic compounds includes studies on molecules like N-(4-Methyl-2-nitrophenyl)acetamide, which form complexes in protophilic solvents through bifurcate hydrogen bonding. Such studies are crucial for understanding solvation effects in different solvents (Krivoruchka et al., 2004).
Organic Synthesis and Structure Analysis
- N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide derivatives are used in organic synthesis. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, indicating the compound's utility in creating complex organic molecules. Structural analysis of these molecules contributes to a better understanding of interactions between functional groups (Zhang Da-yang, 2004).
Catalysis and Green Chemistry
- The compound has been studied in the context of catalytic hydrogenation for green chemistry applications. For instance, the catalytic conversion of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide highlights its role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Molecular Structure and Non-linear Optical Properties
- The molecular structure and non-linear optical properties of N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide and its derivatives are subjects of interest. Understanding these properties is critical in the development of materials for optical applications (Mahalakshmi et al., 2002).
Antibacterial Activity
- N-substituted benzimidazoles derived from N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide have been explored for their potential antibacterial activity against strains like Methicillin-Resistant Staphylococcus aureus (MRSA), indicating its potential in developing new antimicrobial agents (Chaudhari et al., 2020).
Photocatalytic Applications
- Research involving photocatalytic degradation of pharmaceuticals like paracetamol, where N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide derivatives are used, showcases the potential of these compounds in environmental remediation and water treatment (Jallouli et al., 2017).
Propriétés
Numéro CAS |
708285-68-1 |
|---|---|
Nom du produit |
N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide |
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(9-14-7-1-2-8-14)13-10-3-5-11(6-4-10)15(17)18/h3-6H,1-2,7-9H2,(H,13,16) |
Clé InChI |
GSTWJGHEEBKDPK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilité |
37.4 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Morpholinecarbodithioic acid [4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1225036.png)
![1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)




![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester](/img/structure/B1225049.png)
![N-[(4-ethylanilino)-sulfanylidenemethyl]-3-methylbutanamide](/img/structure/B1225052.png)
![N-[4-[(N-methylanilino)-oxomethyl]phenyl]-2-furancarboxamide](/img/structure/B1225053.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![1-[[2-(1,3-Benzothiazol-2-ylthio)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1225060.png)

